molecular formula C24H28Cl2F2O4 B194694 Tralonide CAS No. 21365-49-1

Tralonide

Cat. No.: B194694
CAS No.: 21365-49-1
M. Wt: 489.4 g/mol
InChI Key: OGZHZYVCWDUIJV-VSXGLTOVSA-N
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Description

Tralonide, known by its brand name Talidan, is a synthetic glucocorticoid corticosteroid. It is chemically identified as 6α,21-Difluoro-9α,11β-dichloro-16α,17α-dihydroxypregna-1,4-diene-3,20-dione 16,17-acetonide . This compound is primarily used for its anti-inflammatory and immunosuppressive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tralonide involves multiple steps, starting from the basic steroid structure.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using advanced techniques to ensure high purity and yield. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Tralonide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated and chlorinated steroid derivatives, which may have different pharmacological properties .

Scientific Research Applications

Tralonide has a wide range of applications in scientific research:

Mechanism of Action

Tralonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The primary molecular targets include genes involved in inflammatory and immune responses .

Comparison with Similar Compounds

Uniqueness of Tralonide: this compound is unique due to its specific halogenation pattern and the presence of the acetonide group, which enhances its stability and potency compared to other glucocorticoids .

Properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S,19S)-11,12-dichloro-19-fluoro-8-(2-fluoroacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28Cl2F2O4/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(29)5-6-21(15,3)23(14,26)17(25)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZHZYVCWDUIJV-VSXGLTOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CF)C)Cl)Cl)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CF)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28Cl2F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175627
Record name Tralonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21365-49-1
Record name Tralonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21365-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tralonide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021365491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tralonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRALONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38ETX8IT42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is being investigated in the provided research papers on Tralonide?

A1: Both papers [, ] explore the clinical effectiveness of this compound ointment as a topical steroid. This likely involves assessing its efficacy in treating inflammatory skin conditions and evaluating its safety profile in human subjects.

Q2: Can we deduce the molecular structure or mechanism of action of this compound from these papers?

A2: Unfortunately, no. These papers focus on the clinical evaluation of this compound ointment [, ]. They do not delve into its chemical structure, molecular formula, molecular weight, spectroscopic data, or its specific mechanism of action at a cellular level.

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